3-Ethyl-6-methyloctane is an organic compound classified as an alkane, characterized by its saturated hydrocarbon structure. Its molecular formula is , indicating it contains a total of 11 carbon atoms and 24 hydrogen atoms. The compound features a straight-chain octane backbone with ethyl and methyl substituents at the 3rd and 6th positions, respectively. This structural arrangement contributes to its unique physical and chemical properties, including its boiling point of approximately 458.9 K (185.8 °C) .
As a saturated hydrocarbon, 3-ethyl-6-methyloctane primarily undergoes reactions typical of alkanes. These include:
3-Ethyl-6-methyloctane can be synthesized through several methods:
3-Ethyl-6-methyloctane has several structural isomers and related compounds that share similar characteristics. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Ethyl-5-methyloctane | Different branching pattern; unique physical properties. | |
| 4-Ethyl-2-methyloctane | Varying position of ethyl and methyl groups; different reactivity. | |
| 3-Methylheptane | Fewer carbons; simpler structure with different properties. | |
| 2,4-Dimethylheptane | Contains two methyl groups; affects boiling point and stability. |
The uniqueness of 3-ethyl-6-methyloctane lies in its specific branching pattern and molecular structure, which influences its physical properties such as boiling point and density compared to other alkanes.
The nomenclature of 3-ethyl-6-methyloctane follows established International Union of Pure and Applied Chemistry conventions that ensure systematic and unambiguous naming of organic compounds [2] [6]. The International Union of Pure and Applied Chemistry system for alkanes operates on fundamental principles that prioritize the identification of the longest continuous carbon chain as the parent structure [4] [5]. In the case of 3-ethyl-6-methyloctane, the parent chain consists of eight carbon atoms, establishing octane as the base name [1] [2].
The numbering system employed in International Union of Pure and Applied Chemistry nomenclature requires carbon atoms to be numbered from the end of the chain that provides the lowest possible numbers for substituents [6] [4]. For 3-ethyl-6-methyloctane, numbering from the left terminus yields positions 3 and 6 for the substituents, whereas numbering from the right would result in positions 3 and 6 from the opposite direction [5]. The current numbering scheme provides the optimal locant assignment according to International Union of Pure and Applied Chemistry guidelines [9] [10].
Substituent identification and naming follow systematic protocols where alkyl groups are derived from their corresponding alkanes by replacing the suffix "-ane" with "-yl" [6] [4]. The ethyl substituent (C₂H₅) originates from ethane, while the methyl substituent (CH₃) derives from methane [2] [5]. These substituents are then positioned according to their carbon number locations within the parent octane chain [4] [11].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 24 |
| Chemical Abstract Service Number | 62016-22-2 |
| International Union of Pure and Applied Chemistry Name | 3-ethyl-6-methyloctane |
| Simplified Molecular Input Line Entry System | CCC(C)CCC(CC)CC |
| International Chemical Identifier Key | FTQLPWORENXYAZ-UHFFFAOYSA-N |
The International Union of Pure and Applied Chemistry naming protocol for multi-substituted alkanes requires specific formatting conventions [10]. Locant numbers are separated from substituent names by hyphens, multiple substituents are separated by commas when of the same type, and different substituents are listed alphabetically [5] [9]. In 3-ethyl-6-methyloctane, the ethyl group precedes the methyl group alphabetically, resulting in the final systematic name [6] [11].
| Rule Number | Rule Description | Application in 3-Ethyl-6-methyloctane |
|---|---|---|
| 1 | Identify the longest continuous carbon chain | Octane chain (8 carbons) is the longest continuous chain |
| 2 | Number the chain to give substituents the lowest possible numbers | Numbering from left gives positions 3 and 6 for substituents |
| 3 | Identify and name all substituents using alkyl group nomenclature | Ethyl group at position 3, methyl group at position 6 |
| 4 | Use multiplying prefixes for identical substituents | No identical substituents present |
| 5 | List substituents in alphabetical order | Ethyl comes before methyl alphabetically |
| 6 | Combine locants, substituents, and parent chain name | Final name: 3-ethyl-6-methyloctane |
Substituent prioritization in alkane nomenclature involves multiple methodologies that ensure consistent and logical naming conventions [4] [5]. The alphabetical ordering system represents the primary method for arranging different substituents within compound names [12] [11]. This methodology dictates that substituents are listed in alphabetical order based on their root names, regardless of their positional numbers or the presence of multiplying prefixes [5] [9].
The numerical locant assignment methodology focuses on providing the lowest possible numbers to substituents collectively [4] [10]. This approach requires systematic evaluation of numbering schemes from both termini of the parent chain to determine which arrangement yields the smallest set of locant numbers [5] [9]. When multiple numbering schemes produce identical lowest numbers, alphabetical priority serves as the determining factor [11] [10].
Chain length priority methodology establishes the longest continuous carbon chain as the parent structure [4] [13]. This fundamental principle ensures that the most extensive carbon framework serves as the naming foundation, with shorter chains treated as substituents [5] [11]. In cases where multiple chains of equal length exist, the chain bearing the greatest number of substituents receives priority [9] [10].
| Methodology | Principle | Application Example |
|---|---|---|
| Alphabetical Ordering | Substituents arranged alphabetically by name | Ethyl precedes methyl in 3-ethyl-6-methyloctane |
| Numerical Locant Assignment | Lowest possible numbers assigned to substituents | Position 3 and 6 rather than 3 and 5 from opposite end |
| Chain Length Priority | Longest carbon chain serves as parent structure | Eight-carbon octane chain selected over shorter alternatives |
| Functional Group Priority | Functional groups take precedence over alkyl groups | Not applicable (alkane contains no functional groups) |
| Branching Complexity Assessment | More highly substituted chains preferred as parent | Single substitution pattern allows clear parent chain identification |
Functional group priority methodology applies when compounds contain functional groups alongside alkyl substituents [14] [15]. Although 3-ethyl-6-methyloctane contains only alkyl substituents, this methodology becomes crucial in more complex molecules where functional groups must be identified and prioritized according to established hierarchies [14] [10]. The absence of functional groups in this compound simplifies the naming process to focus exclusively on alkyl substituent arrangement [4] [5].
Branching complexity assessment methodology evaluates the degree of substitution when multiple potential parent chains exist [4] [9]. This approach favors chains with more substituents over those with fewer, ensuring that the most structurally complex framework serves as the parent structure [5] [10]. In 3-ethyl-6-methyloctane, the clear identification of the octane backbone eliminates ambiguity in parent chain selection [13] [11].
Computational methods for structural isomer verification encompass diverse approaches ranging from quantum mechanical calculations to graph-based enumeration algorithms [7] [8]. Quantum chemical calculations represent the most accurate computational approach for structural analysis, utilizing advanced software packages such as Gaussian, ORCA, and Molpro [8] [16]. These methods solve the Schrödinger equation to determine molecular properties and verify structural integrity with high precision [8] [17].
Molecular mechanics simulations provide an alternative computational approach that employs classical force fields to model molecular behavior [18] [17]. Software packages including AMBER, CHARMM, and GROMACS utilize empirical parameters to simulate molecular systems efficiently [8] [19]. These methods offer moderate accuracy while requiring significantly less computational resources than quantum mechanical approaches [18] [17].
Density functional theory represents a quantum mechanical method that balances accuracy with computational efficiency [8] [16]. This approach utilizes electron density rather than wave functions to describe molecular systems, making it particularly suitable for larger molecules such as 3-ethyl-6-methyloctane [8] [17]. Density functional theory calculations can verify structural parameters and energetic properties with high reliability [16] [17].
| Method | Software/Tools | Accuracy | Computational Cost |
|---|---|---|---|
| Quantum Chemical Calculations | Gaussian, ORCA, Molpro | High (>99%) | High |
| Molecular Mechanics Simulations | AMBER, CHARMM, GROMACS | Moderate (90-95%) | Moderate |
| Density Functional Theory | Gaussian, ORCA, VASP | High (>98%) | High |
| Graph-Based Enumeration | MOLGEN, DENDRAL, AEGIS | Exact (100%) | Low |
| Machine Learning Approaches | RDKit, ChemProp, DeepChem | Variable (80-95%) | Low-Moderate |
| Combinatorial Algorithms | Custom algorithms, QUBO formulations | Exact (100%) | Low-Moderate |
Graph-based enumeration methods utilize mathematical algorithms to systematically generate and verify molecular structures [7] [20]. Classical software packages such as MOLGEN, DENDRAL, and AEGIS employ these approaches to enumerate all possible isomers for a given molecular formula [20] [21]. These methods provide exact results with minimal computational overhead, making them particularly valuable for comprehensive isomer analysis [7] [20].
Machine learning approaches represent emerging computational methodologies that leverage artificial intelligence algorithms for structural verification [8]. Software frameworks including RDKit, ChemProp, and DeepChem employ neural networks and other machine learning techniques to predict molecular properties and verify structural assignments [8]. These methods offer variable accuracy depending on training data quality and algorithm sophistication [8].
Combinatorial algorithms, including quadratic unconstrained binary optimization formulations, provide systematic approaches to isomer enumeration [7] [20]. These methods can be implemented on both classical and quantum computing platforms, offering scalable solutions for large-scale isomer analysis [7] [20]. Recent developments in quantum isomer search procedures demonstrate the potential for enhanced computational efficiency in structural verification tasks [7] [20].
| Compound Name | International Union of Pure and Applied Chemistry Name | Branching Pattern | Structural Type |
|---|---|---|---|
| 3-Ethyl-6-methyloctane | 3-ethyl-6-methyloctane | Two different alkyl substituents on octane | Disubstituted octane |
| 2-Methyldecane | 2-methyldecane | Single methyl substituent on decane | Monosubstituted decane |
| 4-Methyldecane | 4-methyldecane | Single methyl substituent on decane | Monosubstituted decane |
| 2,2-Dimethylnonane | 2,2-dimethylnonane | Two methyl substituents on same carbon of nonane | Geminal disubstituted nonane |
| 2,8-Dimethylnonane | 2,8-dimethylnonane | Two methyl substituents on different carbons of nonane | Terminal-internal disubstituted nonane |
| 3,3-Dimethylnonane | 3,3-dimethylnonane | Two methyl substituents on same carbon of nonane | Geminal disubstituted nonane |
The formation of branched alkanes through catalytic alkylation relies heavily on Lewis acid-mediated carbocation chemistry. Traditional Friedel-Crafts alkylation mechanisms involve the coordination of Lewis acids such as aluminum trichloride, iron trichloride, or boron trifluoride to alkyl halides, facilitating heterolytic cleavage and carbocation formation [4] [5] [6]. The mechanism proceeds through distinct phases: initial complexation between the Lewis acid and halide, followed by carbocation generation, electrophilic attack, and catalyst regeneration [6] [7].
In the context of 3-ethyl-6-methyloctane synthesis, aluminum chloride exhibits superior catalytic activity compared to other Lewis acids, with the reactivity order established as AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ [7]. The choice of catalyst depends critically on the reactivity of the alkylating agent, with more reactive halides requiring less active catalysts like zinc chloride, while less reactive substrates necessitate highly active catalysts such as aluminum trichloride [7].
Palladium-catalyzed alkylation reactions represent a modern alternative to traditional Lewis acid methods, offering enhanced functional group tolerance and regioselectivity [8] [9] [10]. The mechanism involves oxidative addition of aryl or alkyl halides to palladium(0) species, followed by carbon-hydrogen activation and subsequent reductive elimination to form the desired carbon-carbon bonds [9]. Recent advances in palladium catalysis have demonstrated the capability to perform ring-forming aromatic carbon-hydrogen alkylations with unactivated alkyl halides under mild conditions [10].
Nickel-catalyzed systems provide complementary reactivity through single-electron transfer mechanisms, proceeding via nickel(I)/nickel(III) pathways [11]. These systems demonstrate particular efficacy with unactivated alkyl chlorides, exhibiting high chemoselectivity and regioselectivity while tolerating various functional groups including halides, ethers, and heterocyclic moieties [11]. The mechanism involves rate-influencing two-step single-electron oxidative addition of alkyl chlorides, distinguishing it from traditional two-electron processes [11].
Phase-transfer catalytic systems enable alkylation reactions under environmentally benign aqueous conditions [12]. These methods employ quaternary ammonium salts to facilitate ion-pair extraction and subsequent alkylation, achieving moderate to good yields at temperatures as low as 40°C [12]. The borrowing hydrogen methodology represents an atom-economical approach utilizing alcohols as alkylating agents, with ruthenium, iridium, and palladium complexes catalyzing the sequential dehydrogenation-alkylation-hydrogenation process [12].
| Catalytic Method | Catalyst | Temperature Range | Selectivity | Key Advantages |
|---|---|---|---|---|
| Lewis Acid | AlCl₃, FeCl₃ | 0-80°C | Low-Moderate | Simple conditions, cost-effective |
| Palladium-Catalyzed | Pd(0)/Pd(II) | 25-120°C | High | Functional group tolerance |
| Nickel-Catalyzed | Ni(I)/Ni(III) | 20-100°C | High | Earth-abundant metal |
| Phase-Transfer | TBAB | 40-80°C | High | Aqueous conditions |
Radical chain alkylation processes offer metal-free alternatives for carbon-carbon bond formation, proceeding through distinct initiation, propagation, and termination phases [13] [14] [15]. The initiation phase requires homolytic cleavage of weak bonds, typically achieved through thermal decomposition of azo compounds like azobisisobutyronitrile or peroxide initiators [14] [16]. Heat or light provides the necessary energy to overcome activation barriers, generating reactive radical species that initiate the chain process [14].
The propagation phase constitutes the productive chain mechanism where substrate molecules convert to products through radical intermediates [17]. This phase maintains constant radical concentration through balanced radical generation and consumption, with each propagation step regenerating the chain-carrying radical species [14] [17]. The efficiency of propagation depends on the relative rates of productive versus termination reactions, influencing overall reaction selectivity and yield [14].
Hydrogen atom transfer reactions represent a fundamental mechanism for generating alkyl radicals from unactivated carbon-hydrogen bonds [18]. These processes can occur through direct photocatalytic activation or indirect mechanisms involving stable heteroatom-based radicals [19]. The bond dissociation energies of aliphatic carbon-hydrogen bonds (96-101 kcal/mol) make them suitable targets for chlorine radicals (hydrogen chloride bond dissociation energy: 102 kcal/mol) [20].
Photocatalytic hydrogen atom transfer has emerged as a powerful tool for selective carbon-hydrogen activation under mild conditions [18] [19]. This approach utilizes visible light to generate reactive species capable of abstracting hydrogen atoms from specific positions, enabling regioselective functionalization of complex substrates [18]. The method offers advantages including traceless promotion, mild reaction conditions, and compatibility with diverse functional groups [19].
Photoredox catalysis has revolutionized radical generation, enabling carbon-carbon bond formation under ambient conditions using visible light [21] [22] [23]. These systems employ iridium or ruthenium photocatalysts to generate radicals through single-electron transfer processes, followed by radical addition to alkenes or coupling with other radical species [21] [23]. The methodology demonstrates broad substrate scope and excellent functional group tolerance while operating under environmentally benign conditions [22].
Radical-radical cross-coupling represents an emerging strategy for selective carbon-carbon bond formation [24] [23] [25]. This approach exploits differences in radical binding properties to metal catalysts, enabling selective coupling between distinct radical species [24] [23]. Dynamic orbital selection allows differentiation of coupling partners based on their electronic properties, overcoming traditional limitations of radical chemistry [23].
| Radical Method | Initiation | Temperature | Selectivity | Advantages |
|---|---|---|---|---|
| Thermal Initiation | AIBN, peroxides | 60-150°C | Moderate | No photocatalyst required |
| Photocatalytic | Visible light | 20-40°C | High | Mild conditions, selective |
| HAT Processes | Light/catalyst | 25-80°C | High | Direct C-H activation |
| Electrochemical | Electrode potential | 20-60°C | High | Controlled radical generation |
Branched alkane conformational preferences significantly influence both synthetic accessibility and thermodynamic stability [26] [27] [28]. The alkane branching effect demonstrates that highly branched carbon skeletons exhibit enhanced stability compared to their linear isomers, with isobutane and neopentane showing greater stability than normal butane and normal pentane respectively [27]. This stabilization arises from correlation effects between electrons in 1,3-alkyl groups, which are responsible for enhanced correlation energies in branched and protobranched alkanes [27].
Conformational analysis reveals that the most favorable arrangements for alkanes involve staggered conformations with large substituents positioned anti to one another [28] [29]. For 3-ethyl-6-methyloctane, the preferred conformation minimizes gauche interactions between branching groups while maintaining optimal overlap of carbon-carbon bonds [28]. The energy differences between conformations depend on torsional strain, steric interactions, and hyperconjugative stabilization [28] [30].
Torsional strain considerations play a crucial role in determining the relative stability of different conformational isomers [28] [31] [30]. Eclipsed conformations experience significant destabilization (approximately 12-14 kJ/mol for simple alkanes) due to unfavorable orbital interactions and electron-electron repulsion [31] [30]. The energy penalty increases substantially when bulky groups eclipse each other, with methyl-methyl eclipsing interactions contributing approximately 13 kJ/mol of destabilization [31].
Steric strain effects become particularly pronounced in branched systems where bulky substituents approach within van der Waals contact distances [29] [32]. The syn-pentane interaction, characterized by methyl groups aligned with parallel bonds in close proximity, imposes an energetic penalty of approximately 15 kJ/mol relative to anti conformations [32]. These interactions must be carefully considered when designing synthetic routes to highly branched alkanes [32].
Hyperconjugative interactions between filled carbon-hydrogen bonding orbitals and adjacent empty carbon-carbon antibonding orbitals provide significant stabilization in staggered conformations [33] [30]. This effect is maximized when the carbon-hydrogen bond aligns with the adjacent carbon-carbon antibonding orbital, creating favorable orbital overlap [30]. The absence of such stabilization in eclipsed conformations contributes to their higher energy relative to staggered arrangements [30].
Stereoelectronic effects in oxygen-containing systems demonstrate the broader importance of hyperconjugation in chemical reactivity [33]. While 3-ethyl-6-methyloctane lacks heteroatoms, the principles governing hyperconjugative stabilization apply universally to carbon frameworks, influencing both conformational preferences and reaction pathways [33]. Understanding these effects is essential for predicting the behavior of branched alkanes in synthetic transformations [33].
Ab initio quantum mechanical calculations have confirmed the theoretical basis for alkane branching effects [34] [27] [35]. High-level calculations using post-self-consistent field treatments accurately reproduce experimental observations regarding relative stabilities of alkane isomers [27]. Localized molecular orbital second-order Møller-Plesset partitioning reveals that correlation effects between electrons in 1,3-alkyl groups are primarily responsible for branching stabilization [27].
Fluorination studies provide additional insights into conformational effects in alkane systems [36]. The 1,3-difluoropropylene motif significantly influences alkane chain conformation with substantial dependence on medium polarity [36]. These studies demonstrate that conformational effects of substitution are magnified upon chain extension, contrasting with vicinal substitution patterns [36].
| Conformational Factor | Energy Contribution | Structural Origin | Synthetic Relevance |
|---|---|---|---|
| Anti Conformation | 0.0 kcal/mol (reference) | Maximum orbital overlap | Preferred product formation |
| Gauche Interaction | +0.5-0.8 kcal/mol | Steric repulsion | Moderate destabilization |
| Eclipsed Conformation | +3-4 kcal/mol | Torsional strain | Transition state destabilization |
| Syn-pentane Interaction | +3.6 kcal/mol | Severe steric hindrance | Major synthetic obstacle |